molecular formula C22H29NO3 B1251774 Spirasine I CAS No. 106777-13-3

Spirasine I

Cat. No.: B1251774
CAS No.: 106777-13-3
M. Wt: 355.5 g/mol
InChI Key: BDYVYNKEWLPLCY-SRCHUMBQSA-N
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Description

Spirasine I is a bioactive compound identified in phytochemical studies of Croton gratissimus Burch (lavender croton) herbal tea . This compound has demonstrated notable pharmacokinetic properties, including high gastrointestinal absorption (GIA) and compliance with drug-likeness criteria, making it a promising candidate for further pharmaceutical exploration .

Properties

CAS No.

106777-13-3

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

(1R,5R,11R,14S,17R,20S,21S)-21-hydroxy-5,15-dimethyl-7-oxa-10-azaheptacyclo[12.6.2.01,11.05,20.06,10.012,17.017,21]docos-15-en-19-one

InChI

InChI=1S/C22H29NO3/c1-12-9-20-11-15(24)16-19(2)4-3-5-21(16)17(23-6-7-26-18(19)23)14(20)8-13(12)10-22(20,21)25/h9,13-14,16-18,25H,3-8,10-11H2,1-2H3/t13-,14?,16+,17+,18?,19+,20-,21+,22-/m0/s1

InChI Key

BDYVYNKEWLPLCY-SRCHUMBQSA-N

SMILES

CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C

Isomeric SMILES

CC1=C[C@@]23CC(=O)[C@@H]4[C@]5(CCC[C@@]46[C@@]2(C[C@@H]1CC3[C@H]6N7C5OCC7)O)C

Canonical SMILES

CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Pharmacokinetic and Structural Analysis

Pharmacokinetic Profile Comparison

Table 1 summarizes the pharmacokinetic parameters of Spirasine I and six related compounds, as predicted through computational modeling :

Table 1. Pharmacokinetic Comparison of this compound and Analogs

Compound GIA Level Lipinski/Lead Violations CYP Inhibition (CYP1A2, CYP2D6, CYP3A4)
This compound High 1 None
8-Demethylgeranylin High 1 None
Flavonoid 3-O-D-galactoside High 1 None
Caffeine High 1 None
Chlorophyll a Low 1 None
4-Methylumbelliferyl glucoside Low 1 None
Paclitaxel Low 2 None
Key Findings:
  • GIA and Drug-Likeness: this compound shares high GIA with caffeine, 8-demethylgeranylin, and flavonoid 3-O-D-galactoside, suggesting favorable oral bioavailability. Unlike paclitaxel, which violates two Lipinski/Lead rules (indicating poor drug-likeness), this compound violates only one, aligning it closer to conventional pharmaceuticals .
  • CYP Inhibition: None of the compounds inhibit key hepatic enzymes, reducing risks of drug-drug interactions .

Structural and Functional Insights

This contrasts with:

  • Paclitaxel: A diterpenoid with a taxane ring system; its low GIA and dual Lipinski violations correlate with its large molecular weight and poor solubility .
  • Flavonoid 3-O-D-galactoside: A glycosylated flavonoid with polar sugar moieties, yet it retains high GIA due to optimized passive diffusion .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Spirasine I with high purity, and how can researchers validate its structural integrity?

  • Methodological Answer :

  • Synthesis : Use stepwise protocols with controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) to minimize side products. For purification, employ column chromatography with solvent gradients optimized for this compound’s polarity .
  • Validation : Combine analytical techniques such as HPLC (≥95% purity threshold) and NMR spectroscopy (comparison to published spectra for functional group verification). Include mass spectrometry (HRMS) to confirm molecular weight .
    • Key Considerations : Document reaction yields, solvent residues, and batch-to-batch variability in supplementary materials for reproducibility .

Q. How can researchers design initial biological activity assays for this compound while minimizing false positives?

  • Methodological Answer :

  • Assay Design : Use dose-response curves with at least three independent replicates. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only) to validate assay conditions.
  • Statistical Rigor : Apply ANOVA with post-hoc tests to assess significance (p < 0.05) and calculate IC₅₀ values using nonlinear regression models .
    • Key Considerations : Pre-screen for cytotoxicity in non-target cell lines to isolate mechanism-specific effects .

Q. Which analytical techniques are most suitable for characterizing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., pH variations, thermal stress) followed by LC-MS to identify degradation products.
  • Kinetic Analysis : Use UV-Vis spectroscopy to monitor real-time degradation rates and derive half-life (t₁/₂) under simulated biological conditions .
    • Key Considerations : Validate methods with spike-and-recovery experiments to ensure analytical accuracy .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (AUC), plasma protein binding, and metabolic stability (e.g., liver microsomal assays) to identify bioavailability limitations .
  • Tissue Distribution Studies : Use radiolabeled this compound or LC-MS/MS to quantify drug accumulation in target vs. non-target tissues .
    • Key Considerations : Cross-validate in vivo models (e.g., transgenic vs. wild-type animals) to assess model-specific biases .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s selectivity?

  • Methodological Answer :

  • Systematic SAR : Synthesize analogs with targeted modifications (e.g., substituent variations at positions R₁ and R₂) and test against related off-target proteins.
  • Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and guide synthetic priorities .
    • Key Considerations : Apply free-energy perturbation (FEP) calculations to refine SAR predictions for high-confidence targets .

Q. What integrated approaches are recommended to elucidate this compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated vs. untreated cells.
  • Target Deconvolution : Use affinity chromatography with this compound-conjugated beads followed by Western blotting or SILAC-based pull-down assays .
    • Key Considerations : Validate putative targets via CRISPR knockout or siRNA silencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spirasine I
Reactant of Route 2
Spirasine I

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